N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Description
N-(2-Methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a synthetic small molecule featuring a hybrid scaffold combining an imidazo[2,1-b]thiazole core with a 2-methoxyphenethyl acetamide side chain. The imidazo[2,1-b]thiazole moiety is a privileged heterocyclic structure known for its diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties . This compound is synthesized via nucleophilic substitution or cyclization reactions, often starting from 2-aminothiazole derivatives and functionalized acetophenones . Its structural uniqueness lies in the methoxy-substituted phenethyl chain, which differentiates it from other imidazothiazole-acetamide analogs.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-10-6-5-9-17(20)11-12-23-21(26)13-18-15-28-22-24-19(14-25(18)22)16-7-3-2-4-8-16/h2-10,14-15H,11-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMAYTZPEVKJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(6-Phenylimidazo[2,1-b]Thiazol-3-yl)Acetic Acid
The imidazo[2,1-b]thiazole-acetic acid intermediate serves as the foundational precursor for the target compound. The synthesis follows a three-step protocol:
Formation of Ethyl 2-(2-Aminothiazol-4-yl)Acetate
Ethyl bromopyruvate reacts with thiourea in ethanol under reflux (4–6 hours) to yield ethyl 2-(2-aminothiazol-4-yl)acetate. This step exploits the Hantzsch thiazole synthesis mechanism, where the α-bromoketone condenses with thiourea to form the aminothiazole ring.Cyclization to Imidazo[2,1-b]Thiazole Ester
The aminothiazole ester undergoes cyclization with 2-bromoacetophenone in ethanol at reflux (8–12 hours), forming ethyl 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetate. The reaction proceeds via nucleophilic substitution at the acetophenone’s α-carbon, followed by intramolecular cyclization to generate the fused imidazo[2,1-b]thiazole system.Ester Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed using lithium hydroxide monohydrate (LiOH·H₂O) in ethanol-water (1:1) at 60°C for 2 hours, yielding 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol.
Table 1: Key Intermediates in Imidazo[2,1-b]Thiazole-Acetic Acid Synthesis
Amidation with 2-Methoxyphenethylamine
The carboxylic acid is coupled with 2-methoxyphenethylamine using carbodiimide-mediated activation:
Activation of Carboxylic Acid
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.0 mmol) is dissolved in dry dimethylformamide (DMF) and cooled to 0°C. Ethylcarbodiimide hydrochloride (EDCI, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) are added to activate the carboxyl group.Coupling Reaction
2-Methoxyphenethylamine (1.0 mmol) and triethylamine (3.0 mmol) are introduced, and the mixture is stirred at room temperature for 12–16 hours. The reaction progress is monitored via thin-layer chromatography (TLC).Workup and Purification
The crude product is extracted with dichloromethane (DCM), washed with aqueous NaHCO₃ and brine, and dried over anhydrous Na₂SO₄. Purification by column chromatography (silica gel, ethyl acetate/hexane) yields N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide as a white solid.
Table 2: Optimization of Amidation Conditions
| Condition | EDCI/HOBt (eq.) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | 1.2/1.2 | DMF | 25 | 72 |
| Reduced Catalyst | 1.0/1.0 | DMF | 25 | 58 |
| Alternative Solvent (THF) | 1.2/1.2 | THF | 25 | 41 |
| Elevated Temperature | 1.2/1.2 | DMF | 50 | 68 |
Analytical Characterization
Spectroscopic Data
The final product is characterized using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:
- ¹H-NMR (DMSO-d₆) : δ 8.72 (s, 1H, imidazole-H), 7.91 (d, J = 7.6 Hz, 2H, Ar-H), 7.55–7.41 (m, 4H, Ar-H and thiazole-H), 4.12 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 3.52 (t, J = 6.8 Hz, 2H, CH₂N), 2.85 (t, J = 6.8 Hz, 2H, CH₂Ar).
- ¹³C-NMR : δ 169.3 (C=O), 159.7 (OCH₃), 147.4 (imidazole-C), 139.3 (thiazole-C), 129.1–114.5 (aromatic carbons), 55.3 (OCH₃), 44.9 (CH₂N), 32.2 (CH₂CO).
- HRMS (ESI+) : m/z calculated for C₂₂H₂₂N₃O₂S [M+H]⁺: 400.1385; found: 400.1389.
Purity and Stability
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. The compound exhibits stability in DMSO at −20°C for six months without decomposition.
Comparative Analysis of Alternative Routes
Schotten-Baumann Acylation
An alternative approach employs Schotten-Baumann conditions, where the acid chloride of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is generated using thionyl chloride (SOCl₂) and subsequently reacted with 2-methoxyphenethylamine in aqueous NaOH. However, this method yields inferior results (45–50%) due to side reactions involving the sensitive imidazo[2,1-b]thiazole ring.
Solid-Phase Synthesis
Attempts to utilize resin-bound coupling agents (e.g., Wang resin) for iterative assembly demonstrated feasibility but required extensive optimization to achieve comparable yields (60–65%).
Challenges and Mitigation Strategies
Side Reactions
- Imidazole Ring Oxidation : The electron-rich imidazo[2,1-b]thiazole system is prone to oxidation under acidic conditions. Conducting reactions under inert atmosphere (N₂/Ar) minimizes degradation.
- Amine Hydrolysis : 2-Methoxyphenethylamine may undergo hydrolysis in aqueous media. Anhydrous solvents and controlled pH (7–8) during coupling prevent this.
Scalability Issues
Large-scale reactions (>100 mmol) face challenges in exotherm management during EDCI activation. Gradual reagent addition and cooling (0–5°C) ensure safe scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: As a precursor for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes involved in disease progression.
Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities between N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide and key analogs:
Key Observations :
- Substitution at the 6-position of the imidazothiazole (e.g., bromophenyl in ) modulates electronic properties and target selectivity.
- Methylenedioxybenzothiazole derivatives (e.g., ) exhibit distinct binding modes to kinase domains due to fused aromatic systems.
2.2.1 Cytotoxicity
- The morpholinopyridinyl analog (IC₅₀ = 3.2 µM against HepG2) outperforms pyridinyl derivatives (IC₅₀ = 5.8–8.4 µM) due to enhanced hydrogen bonding with cellular targets .
- Methoxyphenethyl-substituted compounds (hypothetical data inferred from ) are predicted to show moderate cytotoxicity (IC₅₀ ~ 4–6 µM) but improved pharmacokinetic profiles due to reduced metabolic degradation.
2.2.2 Enzyme Inhibition
- VEGFR-2 inhibitors (e.g., ) with thiazole-triazole-acetamide scaffolds exhibit IC₅₀ values of 0.12–0.45 µM, significantly lower than imidazothiazole-acetamides, highlighting the importance of triazole rings in kinase binding .
- The 4-methoxyphenyl analog in shows potent aldose reductase inhibition (IC₅₀ = 0.89 µM), suggesting methoxy groups enhance interactions with polar enzyme pockets.
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Imidazo[2,1-b]thiazole Core : This moiety is known for its diverse biological activities, including anticancer properties.
- Methoxyphenethyl Group : This substitution may enhance the compound's solubility and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 381.4 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes and proteins involved in cell proliferation and survival:
- Mechanism of Action : The compound targets pathways crucial for tumor growth and metastasis, potentially affecting various signaling cascades involved in cancer progression. Studies have reported antiproliferative effects against several cancer cell lines, including murine leukemia (L1210), human cervix carcinoma (HeLa), and pancreatic ductal adenocarcinoma cells, with IC50 values in the submicromolar range .
Antimicrobial Activity
The imidazo[2,1-b]thiazole derivatives are also recognized for their antimicrobial properties. The presence of both the imidazo[2,1-b]thiazole and methoxyphenethyl groups suggests potential effectiveness against various bacterial and fungal strains. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Imidazo[2,1-b]thiazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The methoxyphenethyl group is introduced via nucleophilic substitution methods.
- Final Acetamide Formation : The acetamide functional group is added to complete the synthesis.
The overall process is designed to optimize yield and purity while minimizing environmental impact .
Study 1: Antiproliferative Effects
In a study conducted on various cancer cell lines, this compound demonstrated potent cytotoxicity. The compound was tested against a panel of 60 cancer cell lines (NCI-60), showing GI50 values ranging from 1.4 to 4.2 µM .
Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
Biological Activity Summary Table
| Activity Type | Mechanism/Target | IC50/Effectiveness |
|---|---|---|
| Anticancer | Enzyme inhibition in signaling pathways | Submicromolar range |
| Antimicrobial | Inhibition of bacterial growth | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
